molecular formula C21H21FN4O2 B3017469 3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide CAS No. 1207017-45-5

3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B3017469
CAS RN: 1207017-45-5
M. Wt: 380.423
InChI Key: YWUNQEGSOOFAAT-UHFFFAOYSA-N
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Description

The compound "3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The presence of fluorophenyl and morpholinophenyl groups suggests that the compound may exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of the related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, the synthesis was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensation of an isocyanato compound with an indazol-3-amine derivative . These methods may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen in the studies of related compounds . The crystal structure provides detailed information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. Additionally, computational methods such as Density Functional Theory (DFT) are used to optimize the molecular structure and predict vibrational frequencies, as demonstrated in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the substituents present on the ring. The fluorine atoms on the phenyl rings can influence the reactivity by attracting electron density and making the ring more susceptible to nucleophilic attack . The presence of amide groups can also participate in hydrogen bonding and other non-covalent interactions, which are important in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of fluorine atoms can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The thermal stability of these compounds can be assessed using techniques like thermogravimetric analysis (TG-DTG), as seen in the study of a methoxyphenyl pyrazole derivative . Additionally, the optical properties, including absorption and fluorescence, can be studied using UV-Visible spectroscopy, which is relevant for the development of optical materials or probes .

Scientific Research Applications

Synthesis and Binding Affinity

  • Synthesis and In Vitro Binding Affinity for CB1 Cannabinoid Receptor : Methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide were synthesized, showing affinities comparable to the CB1 reference antagonist SR141716. This research opens up possibilities for using radiolabeled forms of these compounds in biological imaging studies, particularly for cerebral cannabinoid CB1 receptors (Tobiishi et al., 2007).

Cytotoxic Evaluation

  • Synthesis and Cytotoxic Evaluation Against Breast Cancer Cell Lines : A series of analogs, including the subject compound, were synthesized and evaluated for cytotoxicity against breast cancer cell lines MCF-7 and MBA-MD-231. One particular analog showed promising cytotoxicity, comparable to the standard drug adriamycin against the MCF-7 cancer cell line. This indicates the potential of these compounds in cancer treatment (Ahsan et al., 2018).

Antiobesity Activity

  • In Vivo Antiobesity Activity Related to CB1 Receptor Antagonism : Various analogs were synthesized and evaluated for appetite suppression and body weight reduction in animal models. The lead compounds showed significant body weight reduction, attributed to CB1 antagonistic activity. These findings suggest potential therapeutic applications for obesity (Srivastava et al., 2007).

Antitumor Activity

  • Synthesis, Crystal Structure, and Antitumor Activity : The synthesis and crystal structure of a related compound were determined, and it was found to inhibit the proliferation of certain cancer cell lines. This highlights the potential use of such compounds in the development of new anticancer drugs (Hao et al., 2017).

GPR39 Agonists

  • Novel GPR39 Agonists Modulated by Zinc : A study identified kinase inhibitors as novel GPR39 agonists. These compounds, including similar structures to the query compound, displayed allosteric modulation by zinc and expanded the list of potential kinase off-targets to include G protein–coupled receptors (Sato et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in medicine or materials science. Researchers might also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-25-20(14-19(24-25)15-2-4-16(22)5-3-15)21(27)23-17-6-8-18(9-7-17)26-10-12-28-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNQEGSOOFAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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